molecular formula C18H16N2O2 B6608586 benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate CAS No. 2680893-18-7

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate

Cat. No.: B6608586
CAS No.: 2680893-18-7
M. Wt: 292.3 g/mol
InChI Key: YCUJRFHRRNVQNC-UHFFFAOYSA-N
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Description

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.3 g/mol.

Preparation Methods

The synthesis of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate involves several steps. One common method includes the treatment of 3,4,6-tri-O-benzyl-D-galactal with mercury sulfate (HgSO4) in the presence of sulfuric acid (H2SO4), followed by chemoselective reduction with cerium(III) chloride heptahydrate (CeCl3·7H2O) and sodium borohydride (NaBH4) . This method allows for the stereoselective synthesis of the azetidine analogue .

Chemical Reactions Analysis

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate undergoes various chemical reactions due to the presence of the azetidine ring, which is known for its strain-driven reactivity . Some common reactions include:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate has several applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate can be compared to other azetidine derivatives, such as:

    Azetidine-2-carboxylic acid: Known for its use in the synthesis of peptidomimetics.

    Azetidine-3-carboxylic acid: Used in the development of enzyme inhibitors.

    Azetidine-4-carboxylic acid: Applied in the study of receptor modulators.

Properties

IUPAC Name

benzyl 3-(4-cyanophenyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c19-10-14-6-8-16(9-7-14)17-11-20(12-17)18(21)22-13-15-4-2-1-3-5-15/h1-9,17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCUJRFHRRNVQNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)OCC2=CC=CC=C2)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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